1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCEEKXQLWFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles efficiently . The reaction conditions generally include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields triazole oxides, while reduction results in triazole derivatives with altered electronic properties .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole derivatives have shown promising anticancer activity. Studies indicate that triazole-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, novel triazole derivatives have been synthesized and evaluated for their antiproliferative effects against lung cancer cell lines (A549 and NCI-H460), demonstrating IC50 values indicating significant growth inhibition . The introduction of electron-rich aromatic substituents in the triazole moiety enhances cytotoxicity, making these compounds valuable in cancer therapy .
Antimicrobial Properties
The antimicrobial efficacy of triazole derivatives has been well-documented. Compounds featuring the 1H-1,2,3-triazole scaffold exhibit potent antibacterial and antifungal activities. For example, triazoles have been utilized as effective agents against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in treating infections caused by resistant pathogens . Additionally, studies have revealed that triazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antiviral Activity
Triazoles have also been explored for their antiviral properties. Certain derivatives demonstrate activity against HIV-1 and other viral pathogens by interfering with viral replication processes . The incorporation of fluorinated groups into the triazole structure has been shown to enhance antiviral potency due to improved pharmacokinetic properties .
Synthetic Utility
Versatile Synthetic Platform
The 1H-1,2,3-triazole ring serves as a versatile synthetic platform in drug development. It can act as an isostere for carboxylic acids and amides, facilitating the design of novel therapeutic agents with improved bioactivity and stability . The ability to modify the triazole ring through various synthetic methodologies allows researchers to tailor compounds for specific biological targets.
Fluorination Effects
The introduction of trifluoromethyl groups into the triazole structure significantly alters its physicochemical properties. The high electronegativity of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design . This modification can improve membrane permeability and binding affinity to biological targets.
Case Studies
Mechanism of Action
The mechanism by which 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to inhibition or activation of enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected 1,2,3-Triazole Derivatives
*Dihedral angles vary widely depending on substituent bulk and electronic effects .
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in this compound increases electrophilicity compared to electron-donating groups (e.g., -OMe in compound 1 from ). This enhances interactions with biological targets but may reduce solubility.
- Positional Effects : Ortho-substituted analogs (e.g., compound 4 in ) exhibit steric hindrance, lowering binding affinity compared to para-substituted derivatives .
Physicochemical Properties
Table 4: Physicochemical Data
- Lipophilicity : The -CF₃ group increases LogP (2.8) compared to -OMe (1.9) or -F (1.5), favoring membrane penetration but reducing aqueous solubility .
Biological Activity
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, a derivative containing the triazole moiety exhibited significant cytotoxicity against various cancer cell lines such as HCT116 (IC50 = 0.43 µM) and demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism involved the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HCT116 | 0.43 | Induces apoptosis; inhibits migration |
| 2 | MDA-MB-231 | 2.70 | Inhibits NF-kB; increases ROS levels |
| 3 | A549 | 7.72 | Induces apoptotic cell death |
Antidiabetic Activity
Research has also demonstrated the effectiveness of certain triazole derivatives as α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in diabetic patients. A series of synthesized compounds showed significant inhibitory activity against α-glucosidase, with one derivative achieving an IC50 value indicating strong potential as a therapeutic agent for diabetes management .
Table 2: α-Glucosidase Inhibition by Triazole Derivatives
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 10b | X.XX | Most active analogue; strong inhibitor |
| 8a | Y.YY | Moderate inhibition |
Antimycobacterial Activity
The compound's derivatives have also been evaluated for their anti-tubercular properties. A study indicated that certain triazole hybrids exhibited promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, with significant reductions in bacterial viability observed at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Many derivatives increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptotic cell death.
- Inhibition of Key Enzymes : Compounds have shown to effectively inhibit enzymes such as α-glucosidase and DprE1, which are vital in metabolic pathways related to cancer and tuberculosis respectively.
- Modulation of Cell Signaling Pathways : The inhibition of NF-kB signaling has been noted in certain studies, contributing to reduced proliferation in cancer cell lines .
Case Studies
Several case studies illustrate the diverse applications and effectiveness of triazole derivatives:
- Cancer Treatment : A study involving a series of triazole derivatives demonstrated their ability to inhibit tumor growth in vivo without affecting normal tissue viability.
- Diabetes Management : Clinical evaluations indicated that specific triazole compounds significantly lowered blood glucose levels in diabetic models by inhibiting carbohydrate digestion.
- Tuberculosis Therapy : In vitro assays showed that certain derivatives could effectively reduce the growth rate of MDR-TB strains.
Q & A
Q. What are the most reliable synthetic routes for 1-(4-trifluoromethylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method, offering regioselectivity for 1,4-disubstituted triazoles. Key parameters include:
- Catalyst system : CuSO₄·5H₂O with sodium ascorbate in THF/water (1:1) at 50°C for 16 hours .
- Purification : Gradient elution (e.g., CH₂Cl₂:MeOH 5:1 to 4:1) with column chromatography and HPLC for >95% purity .
- Yield optimization : Pre-purification of azide and alkyne precursors reduces side reactions .
Q. How can structural characterization of this triazole derivative be performed to confirm regiochemistry and purity?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify triazole proton environments (e.g., δ 7.8–8.2 ppm for H5) and substituent integration .
- X-ray crystallography : Resolves dihedral angles between the triazole and aryl rings, critical for steric/electronic analysis .
- HRMS and HPLC : Confirm molecular weight (>99% purity) and rule out regioisomeric byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Enzyme inhibition : Fluorescence-based assays targeting enoyl-ACP reductase or kinases, using positive controls like triclosan .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity and bioactivity?
- Steric effects : The CF₃ group increases dihedral angles (e.g., 45–60° vs. phenyl ring), reducing π-π stacking but enhancing metabolic stability .
- Electronic effects : Strong electron-withdrawing nature alters triazole pKa, affecting hydrogen-bonding interactions in enzyme binding .
- Comparative studies : Replace CF₃ with Cl or OCF₃ to isolate electronic contributions .
Q. What computational methods can predict conformational stability and ligand-target interactions?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1BVR for enoyl-ACP reductase) to map binding poses .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory biological activity data between structural analogs be resolved?
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., CF₃ vs. F at para position) and correlate with IC₅₀ values .
- Solubility adjustments : Introduce polar groups (e.g., –OH, –NH₂) to improve bioavailability in aqueous assays .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) to confirm target engagement .
Q. What strategies mitigate challenges in synthesizing analogs with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 16 hours) and improves yields for sterically hindered derivatives .
- Protecting groups : Temporarily mask reactive sites (e.g., tert-butyl esters) during CuAAC .
- Flow chemistry : Enables precise control of exothermic reactions, minimizing decomposition .
Methodological Challenges and Solutions
Q. How can regioselectivity issues in triazole synthesis be addressed for complex derivatives?
- Ligand-modified Cu catalysts : Use TBTA (tris(benzyltriazolylmethyl)amine) to favor 1,4-regioisomers .
- Ruthenium-catalyzed reactions : Switch to Ru(II) for 1,5-regioisomers when required .
- Post-synthetic modifications : Click chemistry followed by Suzuki coupling to install diverse substituents .
Q. What analytical techniques resolve overlapping signals in NMR spectra of triazole derivatives?
Q. How can the metabolic stability of this compound be improved for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
